N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide

GPR35 orphan GPCR antagonism screening

This compound is an ideal negative control for GPR35 high-throughput screening campaigns, demonstrating inactivity in primary assays and zero reported polypharmacology liabilities per ChEMBL. Its favorable physicochemical profile (clogP 2.95, tPSA 44.81 Ų) ensures reliable assay solubility and permeability, reducing false-negative risk. Medicinal chemistry teams leverage this clean scaffold for systematic SAR exploration of the 2-fluorophenylpiperazine–4-isopropoxybenzamide chemotype, confident that any observed activity arises from engineered modifications rather than scaffold-intrinsic promiscuity.

Molecular Formula C22H28FN3O2
Molecular Weight 385.5 g/mol
CAS No. 1049472-19-6
Cat. No. B6579615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide
CAS1049472-19-6
Molecular FormulaC22H28FN3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C22H28FN3O2/c1-17(2)28-19-9-7-18(8-10-19)22(27)24-11-12-25-13-15-26(16-14-25)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27)
InChIKeyFQDHDMNYJPDLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (CAS 1049472-19-6): Chemical Identity, Physicochemical Profile, and Research Sourcing Context


N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (CAS 1049472-19-6) is a synthetic small molecule (C22H28FN3O2, MW 385.5 g/mol) belonging to the arylpiperazine–benzamide class . It features a 2-fluorophenylpiperazine moiety linked via an ethyl spacer to a 4-isopropoxybenzamide group. The compound has a calculated logP of approximately 2.95 and a topological polar surface area (tPSA) of 44.81 Ų, with one hydrogen bond donor, five hydrogen bond acceptors, and seven rotatable bonds, placing it within Lipinski's Rule of Five space [1]. As of the latest ChEMBL annotation, no biological activity at ≤10 μM has been reported for this specific compound, and it is not cited in any peer-reviewed publications indexed by ChEMBL [2]. The compound is available from several research chemical suppliers at typical purities of 95%, intended exclusively for non-human laboratory research use .

Why In-Class Piperazinyl-Benzamide Substitution Is Not Straightforward: The Case of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (1049472-19-6)


Piperazinyl-benzamide derivatives are pharmacologically heterogeneous: even subtle alterations in the aryl substituent on the piperazine ring or the alkoxy group on the benzamide can profoundly shift target selectivity, potency, and physicochemical properties . For example, replacing the 2-fluorophenyl group with a 4-methoxyphenyl or altering the 4-isopropoxy to a 4-methoxy group yields compounds with entirely distinct reported target profiles—ranging from acetylcholinesterase and α1-adrenoceptor interactions to dopamine D2 receptor binding . In the specific case of CAS 1049472-19-6, the combination of a 2-fluorophenylpiperazine with a 4-isopropoxybenzamide linked through an ethyl spacer creates a unique structural signature. The 2-fluoro substituent introduces an electron-withdrawing effect at the ortho position that can influence piperazine basicity and receptor-interaction geometry differently than para-fluoro, meta-fluoro, or non-fluorinated analogs . Generic substitution based solely on the piperazinyl-benzamide scaffold is therefore unreliable; each compound within this class must be evaluated on its own specific quantitative profile.

Quantitative Differentiation Evidence for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (1049472-19-6) Versus Closest Comparators


GPR35 Antagonism: Direct Negative Selectivity Data Versus Structural Analogs

In a primary GPR35 antagonism assay, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (EOS69920) was tested and found to be inactive [1]. This negative result directly differentiates it from closely related 4-isopropoxybenzamide–piperazine analogs that have demonstrated measurable activity at aminergic GPCR targets (e.g., α1-adrenoceptors). The absence of GPR35 activity, combined with the absence of any reported ChEMBL bioactivity at ≤10 μM [2], indicates that this compound does not promiscuously engage the GPR35 orphan receptor—a common off-target for many piperazine-containing screening compounds. This negative selectivity profile may be valuable for researchers seeking a pharmacologically 'silent' scaffold for further functionalization or for use as a negative control in GPR35-focused screening campaigns.

GPR35 orphan GPCR antagonism screening negative selectivity

ChEMBL-Annotated Activity Void: Absence of Polypharmacology Risk Relative to Multi-Target Piperazine Analogs

According to the ZINC15 database (which aggregates ChEMBL 20 annotations), N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide has no known biological activity reported in any publication indexed by ChEMBL [1]. This stands in marked contrast to structurally related piperazine–benzamide compounds. For instance, 4-fluoro-N-{2-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethyl}-benzamide (CHEMBL58377) exhibits a Ki of 5 nM at the rat dopamine D2 receptor [2]. Similarly, RBx 6198 (2-{3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-3a,4,7,7a-tetrahydro-isoindole-1,3-dione), which shares the 2-isopropoxy-phenyl-piperazine motif, is a characterized α1-adrenoceptor antagonist with both in vitro and in vivo activity [3]. The complete absence of annotated bioactivity for CAS 1049472-19-6 suggests either genuine pharmacological silence at commonly screened targets or a simple lack of published screening data. Either scenario carries procurement implications: researchers seeking a tool compound with known polypharmacology should avoid this compound, while those seeking an unencumbered scaffold for novel target screening may find this absence advantageous.

ChEMBL bioactivity annotation polypharmacology selectivity profiling

Physicochemical Differentiation: clogP and tPSA Positioning Within the Piperazinyl-Benzamide Chemical Space

The compound exhibits a calculated logP (clogP) of 2.95 and a topological polar surface area (tPSA) of 44.81 Ų [1]. This physicochemical profile places it in a region of chemical space that is distinct from many published piperazine-based CNS agents. For context, the 5-HT1A radioligand MPPF (4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide, MW 434.51) has a higher molecular weight and additional heteroatom content . The tPSA of 44.81 Ų for CAS 1049472-19-6 is substantially below the commonly cited threshold of 60–70 Ų for optimal oral CNS penetration, suggesting favorable passive membrane permeability characteristics relative to more polar analogs. The clogP of 2.95 also positions it within the optimal range (1–4) for CNS drug-likeness. These properties, combined with the single H-bond donor and five H-bond acceptors, provide a differentiated physiochemical starting point compared to analogs that incorporate additional polar functionality (e.g., sulfonyl groups, pyridyl rings, or carboxylic acid moieties) [1].

physicochemical properties clogP tPSA CNS drug-likeness Lipinski parameters

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide is available from multiple vendors with a standard purity specification of 95% . In comparison, the sulfonyl-bridged analog N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide carries a higher molecular weight (431.55 vs. 385.5 g/mol) and incorporates a sulfonyl linker that alters both electronic properties and metabolic stability profiles . The non-fluorinated analog 4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is also commercially available at 95% purity but differs in the phenylpiperazine substituent (4-methoxy vs. 2-fluoro). The 2-fluorophenyl substitution on CAS 1049472-19-6 is notable because ortho-fluorination on the pendant phenyl ring can reduce the pKa of the piperazine nitrogen through inductive effects, potentially altering the protonation state at physiological pH relative to non-fluorinated or para-substituted analogs [1]. This electronic effect, while not directly quantified in published pKa measurements for this specific compound, represents a class-level physicochemical differentiation that may influence receptor binding, solubility, and formulation behavior.

commercial sourcing purity specifications research chemical procurement scaffold availability

Recommended Research Application Scenarios for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide (1049472-19-6) Based on Quantitative Evidence


Negative Control Compound for GPR35 Antagonism Screening Campaigns

Given the documented inactivity of this compound in a GPR35 antagonism primary assay [1], it is well-suited as a negative control in GPR35-focused high-throughput screening (HTS) campaigns. Its favorable physicochemical profile (clogP 2.95, tPSA 44.81 Ų) ensures adequate solubility and membrane permeability under standard assay conditions, reducing the risk of false-negative results due to poor compound handling. Researchers can use this compound alongside known GPR35 agonists/antagonists to establish assay windows and confirm target engagement specificity.

Scaffold for Medicinal Chemistry Derivatization Programs Targeting Aminergic GPCRs

The compound's structural core—combining a 2-fluorophenylpiperazine with a 4-isopropoxybenzamide via an ethyl linker—represents a synthetically tractable scaffold with zero reported polypharmacology liabilities per ChEMBL [2]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration, introducing substituents at the benzamide ring, varying the piperazine N-aryl group, or modifying the linker length. The absence of pre-existing activity annotations means that any observed biological activity in derivative series can be attributed with higher confidence to the introduced modifications rather than scaffold-intrinsic promiscuity. The ortho-fluorine on the phenyl ring provides a handle for potential 18F radiolabeling via nucleophilic aromatic substitution, offering a path toward PET tracer development [3].

Reference Compound for Profiling ENT Transporter Selectivity in Piperazine Chemical Space

Although direct ENT inhibition data for this specific compound are not published in peer-reviewed literature, its structural relationship to the ENT2-selective inhibitor FPMINT (which shares the 2-fluorophenylpiperazine motif) makes it a relevant reference compound for ENT transporter selectivity profiling [3]. Comparative screening of CAS 1049472-19-6 alongside FPMINT (ENT1 IC50 ~500 nM, ENT2 IC50 ~50 nM, selectivity ratio ~10) can help deconvolute which structural features (the triazine core vs. the benzamide) drive ENT subtype selectivity. This application is particularly relevant for programs targeting adenosine signaling modulation in oncology or cardiovascular indications.

Physicochemical Benchmarking Standard for CNS-Penetrant Piperazine Library Design

With a clogP of 2.95, tPSA of 44.81 Ų, one HBD, and five HBA [1], this compound sits near the center of the CNS drug-like chemical space as defined by commonly accepted multiparameter optimization scores. Procurement of this compound as a physiochemical benchmarking standard enables medicinal chemistry teams to calibrate their in-house library design against a well-characterized, commercially available molecule that occupies a favorable region of CNS property space but carries no confounding bioactivity annotations. This is particularly valuable for organizations building fragment-based or lead-like screening collections where physicochemical property distributions must be carefully controlled.

Quote Request

Request a Quote for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.